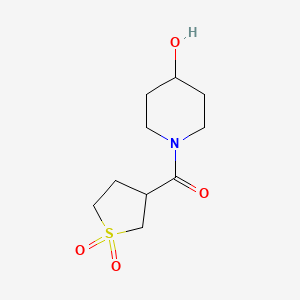
4-ethyl-N-(1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 4-ethyl-N-(1H-pyrazol-4-yl)benzamide involves its ability to bind to a specific site on a protein, thereby preventing the interaction between that protein and its binding partner. This binding site has been identified through molecular modeling studies, and the binding affinity of the compound has been shown to be high.
Biochemical and Physiological Effects:
In addition to its effects on protein-protein interactions, 4-ethyl-N-(1H-pyrazol-4-yl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of a specific enzyme, which can be useful in understanding the role of that enzyme in various biological processes. Additionally, this compound has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-ethyl-N-(1H-pyrazol-4-yl)benzamide in laboratory experiments is its high binding affinity for its target protein. This makes it a useful tool for studying protein-protein interactions and other biological processes. However, one limitation of this compound is that it may not be effective in all experimental systems, as the binding site on the target protein may be inaccessible or the compound may not be able to penetrate certain cell types.
Direcciones Futuras
There are many potential future directions for research involving 4-ethyl-N-(1H-pyrazol-4-yl)benzamide. One possible direction is the development of more potent and selective compounds that can be used to study specific protein-protein interactions. Additionally, this compound may have potential applications in drug development, as it has been shown to have anti-inflammatory properties. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 4-ethyl-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with 1H-pyrazole-4-carboxamide to yield the final product. This method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
4-ethyl-N-(1H-pyrazol-4-yl)benzamide has been extensively studied for its potential applications in scientific research. One of its primary uses is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can be useful in understanding the role of these interactions in various biological processes.
Propiedades
IUPAC Name |
4-ethyl-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)12(16)15-11-7-13-14-8-11/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSCAHHLJZPVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(1H-pyrazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)





![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)


